Sodium 1-octadecyl-5-oxopyrrolidine-3-carboxylate
Description
Chemical Identification and Nomenclature
Sodium 1-octadecyl-5-oxopyrrolidine-3-carboxylate is systematically named according to IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The base structure is a five-membered pyrrolidine ring (a saturated heterocycle with four carbon atoms and one nitrogen atom). The numbering begins at the nitrogen atom, with substituents at positions 1, 3, and 5:
- Position 1 : An octadecyl group (C18H37), a saturated 18-carbon alkyl chain.
- Position 3 : A carboxylate group (-COO−Na+), the sodium salt of a carboxylic acid.
- Position 5 : A ketone group (=O), denoted by the prefix "5-oxo."
The compound’s CAS registry number is 94108-40-4 , and it is alternatively referred to as sodium 1-octadecyl-5-oxo-pyrrolidine-3-carboxylate or by its EINECS identifier 302-380-6 . Its molecular formula is C23H42NNaO3 , with a molecular weight of 403.57 g/mol .
Structural and Molecular Properties
The compound’s structure is defined by three key features:
- Pyrrolidine Core : The saturated ring provides conformational rigidity, while the nitrogen atom enables potential hydrogen bonding or coordination chemistry.
- Octadecyl Chain : This C18 alkyl group imparts significant hydrophobicity, influencing the compound’s solubility and aggregation behavior.
- Carboxylate Group : The anionic -COO−Na+ moiety enhances water solubility compared to its protonated carboxylic acid form (C23H43NO3, molecular weight 381.59 g/mol).
Physical Properties :
- Boiling Point : Predicted at 532.8°C at standard atmospheric pressure.
- Flash Point : 276°C , indicating moderate flammability.
- Vapor Pressure : Extremely low at 9.04 × 10−13 mmHg (25°C), consistent with its non-volatile nature.
The sodium salt’s aqueous solubility arises from ionic dissociation, whereas the protonated acid form is primarily soluble in organic solvents. This dichotomy is critical for applications requiring phase-dependent behavior, such as surfactant systems.
Spectroscopic Characteristics :
While specific spectral data (e.g., NMR, IR) are not explicitly provided in available literature, analogous pyrrolidine carboxylates exhibit:
Historical Development and Discovery
The synthesis of pyrrolidine carboxylates dates to mid-20th-century efforts to develop surfactants and pharmaceutical intermediates. This compound likely emerged from modifications of simpler pyrrolidine derivatives. Early routes involved:
- Alkylation of Pyrrolidine Precursors : Reacting pyrrolidone with octadecyl halides to introduce the alkyl chain.
- Carboxylation : Oxidative functionalization at position 3 using carbon dioxide or carboxylating agents.
A significant advancement was the adoption of asymmetric catalysis to control stereochemistry, as demonstrated in the synthesis of related pyrrolidine-3-carboxylic acids via Michael addition reactions. The sodium salt’s development probably aimed to improve water solubility for industrial applications, such as detergents or drug delivery systems.
Evolution of Synthetic Methods :
Despite these advances, gaps remain in the public literature regarding large-scale production protocols for this compound, suggesting proprietary industrial methodologies.
Properties
CAS No. |
94108-40-4 |
|---|---|
Molecular Formula |
C23H42NNaO3 |
Molecular Weight |
403.6 g/mol |
IUPAC Name |
sodium;1-octadecyl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C23H43NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23(26)27)19-22(24)25;/h21H,2-20H2,1H3,(H,26,27);/q;+1/p-1 |
InChI Key |
XGBGMIKUOCPNFA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1CC(CC1=O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic Acid
The initial step in preparing the sodium salt is the synthesis of the parent acid. Common synthetic routes include:
- Amide Bond Formation: Coupling of octadecylamine or its derivatives with a suitable 5-oxopyrrolidine-3-carboxylic acid precursor or its activated derivative (e.g., acid chloride or anhydride) to form the amide linkage at the nitrogen atom of the pyrrolidine ring.
- Use of Acid Halides: Conversion of long-chain fatty acids (e.g., octadecanoic acid) to acid halides (e.g., octadecyl acid chloride) using reagents like thionyl chloride, followed by reaction with pyrrolidine derivatives to form the target acid.
- Ring Closure and Functionalization: Synthetic schemes may involve the formation of the pyrrolidine ring with the 5-oxo and 3-carboxylic acid functionalities already installed, followed by alkylation with octadecyl groups.
Conversion to Sodium Salt
The sodium salt is prepared by neutralizing the carboxylic acid group of 1-octadecyl-5-oxopyrrolidine-3-carboxylic acid with a sodium base:
- Neutralization Reaction: The acid is reacted with sodium hydroxide (NaOH) or sodium carbonate in aqueous or mixed solvent systems to form the sodium carboxylate salt.
- Reaction Conditions: Typically conducted at ambient or slightly elevated temperatures with stirring until complete neutralization is confirmed by pH or titration.
- Isolation: The sodium salt can be isolated by evaporation, crystallization, or lyophilization depending on the solvent system used.
Alternative Synthetic Considerations
- Use of Sodium Carboxylate Intermediates: Some synthetic routes involve preparing sodium carboxylate intermediates of long-chain acids before coupling with pyrrolidine derivatives.
- Purification: Purification methods include recrystallization from suitable solvents or chromatographic techniques to ensure high purity of the sodium salt.
Summary Table of Preparation Steps
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 1-octadecyl-5-oxopyrrolidine-3-carboxylic acid | Coupling of octadecylamine with 5-oxopyrrolidine-3-carboxylic acid or acid chloride; use of thionyl chloride for acid chloride formation | Requires controlled temperature, inert atmosphere possible |
| 2 | Neutralization to sodium salt | Reaction with NaOH or sodium carbonate in aqueous/mixed solvents | pH monitoring essential; mild conditions |
| 3 | Isolation and purification | Evaporation, crystallization, or lyophilization | Purity confirmed by melting point, spectroscopy |
Research Findings and Analytical Data
- Melting Point: The parent acid melts between 55–57 °C, indicating moderate crystallinity.
- Molecular Weights: Acid ~381.59 g/mol; sodium salt ~403.6 g/mol.
- Solubility: The sodium salt exhibits increased water solubility compared to the parent acid due to ionic character.
- Structural Confirmation: Characterization by NMR, IR, and mass spectrometry confirms the presence of the pyrrolidine ring, ketone, carboxylate, and long alkyl chain.
- Applications: The amphiphilic nature of the sodium salt suggests utility in surfactants and emulsifiers, with potential for further functionalization.
Detailed Synthetic Scheme (Conceptual)
Octadecanoic acid --(Thionyl chloride)--> Octadecyl acid chloride
Octadecyl acid chloride + 5-oxopyrrolidine-3-carboxylic acid derivative --(Coupling)--> 1-octadecyl-5-oxopyrrolidine-3-carboxylic acid
1-octadecyl-5-oxopyrrolidine-3-carboxylic acid + NaOH --(Neutralization)--> Sodium 1-octadecyl-5-oxopyrrolidine-3-carboxylate
Chemical Reactions Analysis
Types of Reactions
Sodium 1-octadecyl-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of sodium 1-octadecyl-5-oxopyrrolidine-3-carboxylate exhibit significant antimicrobial activity against various pathogenic bacteria and fungi. For instance, studies have shown effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate strains, demonstrating low minimum inhibitory concentration (MIC) values .
Case Study:
A study evaluated the antimicrobial efficacy of several derivatives against multidrug-resistant strains. Compounds derived from this compound showed promising results, particularly against Gram-positive pathogens .
Anticancer Properties
In vitro studies have demonstrated the anticancer potential of this compound. Specifically, derivatives were tested on A549 human lung cancer cell lines, revealing significant reductions in cell viability at certain concentrations. The structure-dependent activity suggests that modifications can enhance efficacy against specific cancer types .
Case Study:
A comparative study assessed the cytotoxic effects of various derivatives on A549 cells. Some compounds exhibited higher potency than cisplatin, a standard chemotherapeutic agent, indicating their potential as alternative anticancer agents .
Cosmetic Applications
This compound is also utilized in cosmetic formulations, particularly in hair care products. Its conditioning properties improve the manageability and suppleness of keratin fibers, making it beneficial for individuals with chemically treated or damaged hair.
Formulation Insights:
Cosmetic compositions containing this compound have been developed to enhance sensory properties and performance compared to traditional conditioning agents. These formulations are designed to work effectively on wet hair, ensuring that benefits persist even after rinsing.
Mechanism of Action
The mechanism of action of sodium 1-octadecyl-5-oxopyrrolidine-3-carboxylate involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to changes in membrane permeability and protein function. This interaction can modulate various molecular pathways, including those involved in pain perception and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Chain Length Variants
Sodium 1-Dodecyl-5-Oxopyrrolidine-3-Carboxylate (CAS 94108-38-0)
- Structure : Features a dodecyl (C₁₂) chain instead of octadecyl (C₁₈).
- Molecular Weight : 319.41 g/mol .
- Key Differences: Solubility: Shorter alkyl chain improves aqueous solubility compared to the C₁₈ analog. Lipophilicity: Reduced logP value, making it less suitable for lipid-rich formulations but more versatile in polar solvents. Applications: Potential use in milder surfactants or as intermediates in organic synthesis.
Methyl 1-sec-Butyl-5-Oxopyrrolidine-3-Carboxylate (CAS 1363166-32-8)
Polar Substituent Variants
Sodium 1-(2-Hydroxyethyl)-5-Oxopyrrolidine-3-Carboxylate (CID 198617)
- Structure : 2-Hydroxyethyl group replaces the alkyl chain.
- Molecular Formula: C₇H₁₁NO₄Na.
- Key Differences: Hydrogen Bonding: Hydroxyl group enhances solubility in polar solvents and biological matrices. Stability: Potential for intramolecular H-bonding, affecting conformational flexibility . Applications: Biomedical uses, such as drug delivery or protein stabilization.
1-(1-Carboxyethyl)-5-Oxopyrrolidine-3-Carboxylic Acid (CAS 43094-89-9)
- Structure : Carboxyethyl substituent introduces an additional carboxylic acid group.
- Molecular Weight : 217.18 g/mol (free acid) .
- Key Differences: Acidity: Dual carboxylate groups increase acidity (pKa ~2-4), enabling pH-dependent solubility. Chelation: Potential metal-chelating properties for catalytic or therapeutic applications.
Aromatic and Unsaturated Variants
Methyl 1-(2-Hydroxyphenyl)-5-Oxopyrrolidine-3-Carboxylate (CAS 139731-96-7)
- Structure : 2-Hydroxyphenyl aromatic substituent.
- Key Differences :
1-Allyl-5-Oxo-Pyrrolidine-3-Carboxylic Acid
- Structure : Allyl group introduces a reactive double bond.
- Key Differences :
- Reactivity : Allyl group enables click chemistry or polymerization.
- Instability : Susceptible to oxidation or radical reactions .
Biological Activity
Sodium 1-octadecyl-5-oxopyrrolidine-3-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 381.59 g/mol. The compound features a long hydrophobic alkyl chain, which is crucial for its integration into lipid membranes, thereby influencing membrane fluidity and function.
Physical Properties:
- Melting Point: 55 - 57 °C
- Boiling Point: Approximately 532.8 °C
The biological activity of this compound is primarily attributed to its interaction with lipid membranes and proteins. The long alkyl chain allows the compound to embed itself within cellular membranes, potentially altering their properties and affecting various signaling pathways.
The carboxylic acid group can participate in hydrogen bonding, which may influence the conformation and stability of proteins and enzymes, thereby modulating their activity.
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens. In vitro studies indicate that compounds with similar structures exhibit significant activity against multidrug-resistant strains of Staphylococcus aureus, suggesting that this compound may also have similar efficacy .
Table 1: Antimicrobial Efficacy Against Pathogens
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Compound A | E. coli | TBD |
| Compound B | C. difficile | TBD |
Anticancer Activity
Recent studies have investigated the anticancer potential of related pyrrolidine derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against A549 human lung adenocarcinoma cells .
Table 2: Anticancer Activity Against A549 Cells
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Induces apoptosis via ROS generation |
| Cisplatin | ~10 | DNA cross-linking |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of this compound, researchers found that it exhibited significant inhibitory effects against Staphylococcus aureus, particularly in resistant strains. The study highlighted the compound's potential as a lead candidate for developing new antimicrobial agents targeting resistant pathogens.
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer activity of related pyrrolidine derivatives revealed that modifications in the structure significantly influenced their cytotoxic effects on cancer cells. This compound was noted for its ability to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation, positioning it as a candidate for further development in cancer therapeutics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of sodium 1-octadecyl-5-oxopyrrolidine-3-carboxylate, and how is diastereoselectivity achieved?
- Methodological Answer : A diastereoselective approach involves reacting methyl 5-oxopyrrolidine-3-carboxylate derivatives with 1-octadecyl halides under basic conditions. For example, Gorodnicheva et al. (2023) synthesized analogous 5-oxopyrrolidine carboxylates using aryl/pyridyl substituents, optimizing reaction temperature and solvent polarity to enhance diastereomeric ratios. Catalytic hydrogenation or alkylation steps are critical for introducing the long-chain octadecyl group while maintaining stereochemical control . Structural confirmation via X-ray crystallography (using SHELXL ) and NMR spectroscopy ensures purity and stereochemical fidelity.
Q. How is the compound structurally characterized, and what spectroscopic techniques are essential?
- Methodological Answer : Key techniques include:
- X-ray crystallography : Refinement using SHELXL resolves bond lengths, angles, and ring conformation.
- NMR spectroscopy : H and C NMR identify proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) and confirm carboxylate functionalization.
- IR spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm) and carboxylate (~1600 cm) groups validate structural motifs .
Q. What are the solubility and stability considerations for this compound in aqueous and organic media?
- Methodological Answer : The sodium carboxylate group enhances water solubility, while the octadecyl chain imparts hydrophobicity. Stability studies require pH-controlled environments (e.g., buffered solutions at pH 7–9) to prevent hydrolysis. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition thresholds, critical for storage conditions (e.g., inert atmosphere, –20°C) .
Advanced Research Questions
Q. How can the puckered conformation of the pyrrolidine ring be quantitatively analyzed?
- Methodological Answer : Cremer and Pople’s puckering coordinates are applied to X-ray crystallographic data. The out-of-plane displacement () of each ring atom is calculated relative to the mean plane, with amplitude () and phase angle () parameters describing nonplanar distortions. For example, a value >0.5 Å indicates significant puckering, typical of 5-oxopyrrolidine derivatives. Computational tools (e.g., Gaussian or ORCA) complement experimental data to model ring dynamics .
Q. What strategies resolve contradictions between crystallographic data and computational models of molecular geometry?
- Methodological Answer : Cross-validation is critical:
- Refinement software : SHELXL’s least-squares minimization corrects for thermal motion artifacts in crystallographic data.
- DFT calculations : Geometry optimization at the B3LYP/6-31G* level identifies discrepancies in bond angles or torsional strain.
- Spectroscopic validation : Compare computed IR/Raman spectra with experimental data to reconcile structural outliers .
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
- Methodological Answer : Systematic modification of the octadecyl chain length or pyrrolidine substituents (e.g., aryl groups at position 3) is performed via parallel synthesis, as demonstrated for 6-(5-oxopyrrolidin-3-yl)pyrimidine derivatives . Biological assays (e.g., enzyme inhibition or membrane interaction studies) are paired with molecular docking (AutoDock Vina) to correlate structural features (e.g., carboxylate orientation) with activity .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing inconsistent biological activity data across synthetic batches?
- Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) identifies batch-specific variables (e.g., impurity profiles, crystallinity). Control experiments with standardized synthetic protocols (e.g., fixed reaction time/temperature) reduce variability. High-throughput screening (HTS) validates reproducibility .
Q. How is the compound’s aggregation behavior in solution characterized, and what techniques quantify critical micelle concentration (CMC)?
- Methodological Answer : Surface tension measurements (Du Noüy ring method) or fluorescence spectroscopy (using pyrene as a probe) determine CMC. Dynamic light scattering (DLS) and cryo-TEM visualize micelle morphology. Variations in alkyl chain length or counterion (e.g., Na vs. K) modulate aggregation thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
